(2,4-Dimethylthiophen-3-yl)methanol

Description

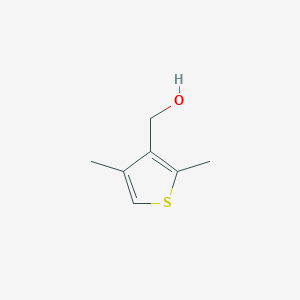

(2,4-Dimethylthiophen-3-yl)methanol (CAS: 63826-86-8) is an alcohol derivative of a thiophene ring substituted with methyl groups at positions 2 and 2. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.22 g/mol . The compound is characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the thiophene ring. It is primarily used in organic synthesis and pharmaceutical intermediates, as indicated by its inclusion in alcohol compound catalogs and safety guidelines .

Key properties include:

Properties

CAS No. |

63826-86-8 |

|---|---|

Molecular Formula |

C7H10OS |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

(2,4-dimethylthiophen-3-yl)methanol |

InChI |

InChI=1S/C7H10OS/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3 |

InChI Key |

NFUNBBBJZYQGSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1CO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

Structure: Contains a thiazole ring (with nitrogen and sulfur) substituted with phenyl groups at positions 2 and 4, and a hydroxymethyl group at position 5 . Molecular Formula: C₁₆H₁₃NOS Molecular Weight: 267.35 g/mol Key Differences:

- Heterocycle: Thiazole (N and S) vs. thiophene (S only).

- Substituents : Bulky phenyl groups reduce solubility in polar solvents compared to methyl groups in the target compound.

- Applications : Likely used in materials science or medicinal chemistry due to aromatic stacking interactions from phenyl groups .

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol

Structure: A complex thiazole derivative with methoxy, trifluoromethylphenyl, and ethyl-linked aromatic substituents . Molecular Formula: C₂₁H₂₀F₃NO₂S Molecular Weight: 407.46 g/mol Key Differences:

- Substituents : Trifluoromethyl (-CF₃) is strongly electron-withdrawing, increasing stability and altering reactivity compared to electron-donating methyl groups.

- Functionality : Extended aromatic system and fluorinated groups enhance lipophilicity, making it suitable for hydrophobic environments (e.g., drug delivery) .

(2-Bromothiophen-3-YL)methanol

Structure : Thiophene with bromine at position 2 and hydroxymethyl at position 3 .

Molecular Formula : C₅H₅BrOS

Molecular Weight : ~193.08 g/mol (estimated)

Key Differences :

- Substituents : Bromine’s high atomic weight and electronegativity increase density and reactivity (e.g., Suzuki coupling).

- Reactivity : Bromine facilitates nucleophilic substitution, unlike methyl groups in the target compound.

- Applications: Potential intermediate in cross-coupling reactions for agrochemicals or pharmaceuticals .

DIMETHENAMID-P (Herbicide)

Structure: Amide derivative with a 2,4-dimethylthiophen-3-yl group, chloroacetamide, and methoxypropan-2-yl chain . Molecular Formula: C₁₃H₁₉ClNO₂S Molecular Weight: 288.81 g/mol Key Differences:

- Functional Group : Amide (-CONH-) replaces alcohol (-CH₂OH), altering hydrogen-bonding and solubility.

- Bioactivity : Used as a chiral herbicide targeting weed lipid synthesis, unlike the target compound’s synthetic utility .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Key Applications |

|---|---|---|---|---|---|

| (2,4-Dimethylthiophen-3-yl)methanol | C₇H₁₀OS | 142.22 | 2,4-dimethyl, 3-CH₂OH | Thiophene | Organic synthesis |

| (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | C₁₆H₁₃NOS | 267.35 | 2,4-diphenyl, 5-CH₂OH | Thiazole | Materials science |

| {5-[...]-trifluoromethylphenyl}methanol | C₂₁H₂₀F₃NO₂S | 407.46 | CF₃, methoxy, ethyl-aromatic | Thiazole | Drug delivery |

| (2-Bromothiophen-3-YL)methanol | C₅H₅BrOS | ~193.08 | 2-Br, 3-CH₂OH | Thiophene | Cross-coupling reactions |

| DIMETHENAMID-P | C₁₃H₁₉ClNO₂S | 288.81 | 2,4-dimethylthiophene, chloroamide | Thiophene | Herbicide |

Research Findings and Trends

- Reactivity : Methyl and bromine substituents on thiophene significantly alter electronic properties, with bromine enabling cross-coupling reactions .

- Solubility : Bulky substituents (e.g., phenyl, CF₃) reduce solubility in polar solvents compared to methyl groups .

- Bioactivity : Amide derivatives (e.g., DIMETHENAMID-P) exhibit herbicidal activity, whereas alcohol derivatives are more common in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.